Ethyl 2-(6-methyl-1-(5-methylisoxazol-3-yl)-4-oxo-5,6,7-trihydroindol-2-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-[6-methyl-1-(5-methyl-1,2-oxazol-3-yl)-4-oxo-6,7-dihydro-5H-indol-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-4-22-17(21)9-12-8-13-14(5-10(2)6-15(13)20)19(12)16-7-11(3)23-18-16/h7-8,10H,4-6,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSQUTOXBXQWLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC2=C(N1C3=NOC(=C3)C)CC(CC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-methyl-1-(5-methylisoxazol-3-yl)-4-oxo-5,6,7-trihydroindol-2-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of 6-methyl-1-(5-methylisoxazol-3-yl)-4-oxo-5,6,7-trihydroindole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-methyl-1-(5-methylisoxazol-3-yl)-4-oxo-5,6,7-trihydroindol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 2-(6-methyl-1-(5-methylisoxazol-3-yl)-4-oxo-5,6,7-trihydroindol-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-methyl-1-(5-methylisoxazol-3-yl)-4-oxo-5,6,7-trihydroindol-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Indole Derivatives
2-(6-Methyl-1H-indol-3-yl)acetic acid ()
- Structure : Features a fully aromatic indole ring with a 6-methyl group and an acetic acid substituent at C3.
- Key Differences : The target compound’s 5,6,7-trihydroindol-4-one core introduces partial saturation and a ketone group, altering electronic properties and hydrogen-bonding capacity. The ethyl ester in the target compound improves lipophilicity compared to the carboxylic acid in 2-(6-methyl-1H-indol-3-yl)acetic acid.
- Applications : The acetic acid derivative is used in R&D for bioactive molecule synthesis, while the target’s ester and isoxazole groups suggest enhanced membrane permeability and target specificity .
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound | 2-(6-Methyl-1H-indol-3-yl)acetic acid |
|---|---|---|
| Core Structure | 5,6,7-Trihydroindol-4-one | Aromatic indole |
| Substituents | 6-Methyl, 5-methylisoxazole, ethyl acetate | 6-Methyl, acetic acid |
| Molecular Weight (g/mol) | ~318 (estimated) | 189.21 |
| Solubility | Higher lipophilicity (ethyl ester) | Polar (carboxylic acid) |
Isoxazole-Containing Compounds
N-(5-Methylisoxazol-3-yl)benzenesulfonamide Derivatives ()
- Structure : Includes a 5-methylisoxazole linked to sulfonamide or fluorobenzene groups.
- Key Differences : The target compound integrates the isoxazole directly into the indole scaffold, whereas ’s derivatives use sulfonamide or diazonium bridges. This structural variation impacts binding affinity; for example, the sulfonamide in 4-fluoro-N-(5-methylisoxazol-3-yl)benzenesulfonamide (Compound 26, ) facilitates hydrogen bonding with biological targets, while the target’s fused indole-isoxazole system may enhance rigidity and selectivity .
Table 2: Isoxazole Substituent Effects
| Compound | Isoxazole Linkage | Biological Relevance |
|---|---|---|
| Target Compound | Fused to indole N1 | Potential kinase inhibition |
| Compound 26 () | Sulfonamide bridge | Antibacterial/antifungal activity |
Ethyl Acetate Derivatives
Ethyl 2-[...]acetate in Cyclocondensation Reactions ()
- Structure: Ethyl 2-[2-(methylsulfanyl)-4-oxo-thienopyrimidinyl]acetate (Compound 13, ) shares the ethyl acetate group but features a thienopyrimidine core.
- Key Differences : The target’s trihydroindol-4-one core differs in ring saturation and heteroatom arrangement, influencing π-π stacking and metabolic stability. Both compounds utilize ethyl esters for synthetic flexibility, but the target’s isoxazole-indole hybrid may offer unique pharmacokinetic profiles .
Medicinal Chemistry Analogs
4-(Cyano(6-(trifluoromethyl)pyridin-3-yl)methyl)-3-methyl-N-(1-(5-methylisoxazol-3-yl)ethyl)-1H-pyrrole-2-carboxamide (Compound 70, )
- Structure : Combines 5-methylisoxazole with a pyrrole-carboxamide scaffold and a trifluoromethylpyridine group.
- Key Differences : The target lacks the trifluoromethylpyridine moiety but includes a hydrogenated indole, which may reduce metabolic oxidation compared to Compound 70’s aromatic pyrrole. Both compounds highlight the utility of isoxazole in enhancing target engagement .
Biological Activity
Ethyl 2-(6-methyl-1-(5-methylisoxazol-3-yl)-4-oxo-5,6,7-trihydroindol-2-yl)acetate (CAS No. 1024392-26-4) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 316.35 g/mol. The compound features a complex structure that includes an indole moiety and an isoxazole ring, which are known for their biological relevance.
Biological Activity
1. Antiviral Activity
Research indicates that this compound exhibits antiviral properties against the Tobacco Mosaic Virus (TMV). This activity suggests potential applications in agricultural biotechnology for plant protection against viral pathogens.
2. Antifungal Activity
The compound has demonstrated good fungicidal activity. In laboratory studies, it was effective against various fungal strains, indicating its potential use in antifungal treatments.
3. Insecticidal Activity
this compound has shown insecticidal properties against the pest Mythimna separata. This suggests its utility in pest management strategies in agriculture.
Synthesis
The synthesis of this compound can be achieved through a multi-step process involving cyclocondensation reactions. A notable method includes the one-pot reaction of diethyl 3-oxopentanedioate with aryl or heteroaryl aldehydes and hydroxylamine hydrochloride under catalytic conditions using azolium salts . This synthetic route is advantageous due to its simplicity and efficiency.
Case Studies and Research Findings
Several studies have focused on the biological activities of compounds related to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antiviral Activity | Effective against TMV with significant inhibition rates. |
| Study 2 | Antifungal Properties | Exhibited strong antifungal effects against multiple strains. |
| Study 3 | Insecticidal Effects | Demonstrated notable insecticidal activity against Mythimna separata. |
Q & A
Basic Question: What are the key considerations for designing a synthetic route for this compound?
Methodological Answer:
The synthesis of structurally complex heterocyclic compounds like this requires careful selection of intermediates and reaction conditions. For example:
- Intermediate Preparation : Use sodium acetate as a base and acetic acid as a solvent for refluxing steps to facilitate cyclization (e.g., synthesis of 3-formyl-1H-indole derivatives in ).
- Purification : Recrystallization from DMF/acetic acid mixtures improves purity by removing unreacted starting materials .
- Functional Group Compatibility : Protect reactive groups (e.g., ester or amide moieties) during multi-step syntheses to avoid side reactions, as seen in ’s temperature- and pH-controlled protocols .
Advanced Question: How can researchers resolve contradictions in reported yields for similar indole-isoxazole hybrids?
Methodological Answer:
Discrepancies in yields often arise from variations in reaction conditions or purification methods. For example:
- Reaction Time : reports refluxing for 8 hours in acetone to achieve cyclization, whereas uses 3–5 hours in acetic acid. Longer reaction times may improve conversion but risk decomposition .
- Workup Procedures : Basification with NHOH (pH 8–9) in ensures selective precipitation, while uses ethanol recrystallization to isolate products with >97% purity .
- Analytical Validation : Cross-validate purity using TLC (e.g., toluene/ethyl acetate/water systems in ) and elemental analysis (e.g., C, H, N, S quantification in ) .
Basic Question: What analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
- Spectroscopy : Use H/C NMR to confirm substituent positions (e.g., methyl groups on indole/isoxazole rings) and ester linkage integrity.
- Mass Spectrometry : High-resolution ESI-MS (e.g., as in ) verifies molecular weight and fragmentation patterns .
- Chromatography : HPLC with UV detection monitors purity, while TLC (e.g., iodine vapor visualization in ) tracks reaction progress .
Advanced Question: How can researchers optimize the reaction conditions to minimize byproducts during esterification?
Methodological Answer:
- Catalyst Selection : Use acetic acid as both solvent and catalyst () to avoid introducing external acids that may protonate sensitive intermediates .
- Temperature Control : Maintain reflux temperatures below decomposition thresholds (e.g., 80–100°C for acetic acid-based reactions) .
- Stoichiometry : A slight excess of aldehyde derivatives (0.11 mol vs. 0.1 mol of thiazolone in ) drives reactions to completion without excess reagent waste .
Basic Question: What stability precautions are necessary for handling this compound?
Methodological Answer:
- Storage : Store under inert gas (N or Ar) at –20°C to prevent hydrolysis of the ester group, as recommended in Safety Data Sheets (e.g., ’s guidelines for similar indole derivatives) .
- Light Sensitivity : Protect from UV exposure to avoid photodegradation, especially for isoxazole-containing compounds .
Advanced Question: How can computational methods aid in predicting the pharmacological activity of this compound?
Methodological Answer:
- Docking Studies : Model interactions with biological targets (e.g., enzymes or receptors) using the compound’s 3D structure. highlights triazole derivatives’ antimicrobial potential via similar computational approaches .
- QSAR Modeling : Correlate substituent effects (e.g., methyl groups on indole/isoxazole) with bioactivity data from analogous compounds (e.g., ’s anticancer studies) .
Basic Question: What are the common pitfalls in scaling up the synthesis of this compound?
Methodological Answer:
- Solvent Volume : Scaling reflux steps (e.g., ’s 50 mL acetone per 20 mmol reaction) requires proportional adjustments to avoid concentration gradients .
- Heat Transfer : Larger batches may require slower heating/cooling rates to maintain reaction efficiency and purity .
Advanced Question: How can researchers validate the mechanism of a novel reaction pathway for this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
